2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-10-14(2)22-20(21-13)26-15-6-5-9-24(12-15)19(25)11-17-16-7-3-4-8-18(16)27-23-17/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFALFWICZZKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=NOC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isoxazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine moiety. Common reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions such as:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenated compounds and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that compounds containing benzoxazole and piperidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Neurological Disorders : The structure's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds with similar scaffolds can modulate neurotransmitter systems, offering therapeutic benefits .
- Antimicrobial Properties : There is evidence that benzoxazole derivatives possess antimicrobial properties. This compound's structure may contribute to its efficacy against bacterial and fungal strains, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Research
A study focused on the synthesis of benzoxazole derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .
Case Study 2: Neuropharmacology
In a neuropharmacological study, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Results showed that certain modifications led to increased inhibition rates compared to standard drugs, suggesting improved efficacy for cognitive enhancement .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| Compound A | Benzoxazole derivative | Anticancer | Moderate |
| Compound B | Piperidine derivative | Neurological | High |
| Compound C | Benzoxazole-piperidine hybrid | Antimicrobial | Low |
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazole/Benzisoxazole Cores
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (C14H15FN2O2)
- Core : 5-Fluoro-1,2-benzoxazole.
- Substituents: Piperidine-ethanone linkage without additional pyrimidinyl groups.
- Key Differences : The fluorine atom at the benzoxazole 5-position may enhance metabolic stability compared to the unsubstituted benzoxazole in the target compound. The absence of the pyrimidinyloxy group likely reduces steric bulk and hydrogen-bonding capacity .
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
- Core : 6-Fluoro-1,2-benzisoxazole.
- Substituents: Extended chromene-pyrido-pyrimidinone and triazole-carboxamide groups.
Pyrido-Pyrimidinone Derivatives (European Patent Compounds)
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Core : Pyrido[1,2-a]pyrimidin-4-one.
- Substituents : Benzodioxolyl and substituted piperazinyl groups.
- Key Differences: The pyrido-pyrimidinone core offers distinct electronic properties compared to benzoxazole. Piperazine substituents (vs. piperidine in the target compound) may alter solubility and pharmacokinetics due to increased basicity .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzoxazole moiety, which is known for various biological activities including antimicrobial and anticancer properties. The piperidine and pyrimidine groups contribute to its pharmacological profile.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole display significant antimicrobial activity. For instance, compounds similar to the one have been tested against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined, showing varying degrees of efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 |
| Compound B | Escherichia coli | 50 |
| Compound C | Pichia pastoris | 100 |
These results suggest that modifications to the benzoxazole structure can enhance antimicrobial potency .
2. Anticancer Activity
The anticancer potential of benzoxazole derivatives has been well-documented. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. A notable study demonstrated that a related compound exhibited IC50 values less than those of standard drugs like doxorubicin against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 10 | 15 |
| Jurkat | 8 | 12 |
These findings highlight the potential of benzoxazole derivatives in cancer therapy .
The biological activities of the compound are likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that benzoxazole derivatives may act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The presence of piperidine and pyrimidine moieties may facilitate interactions with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzoxazole derivatives, including the compound . The research involved screening these compounds against clinically relevant pathogens, revealing promising results particularly against Gram-positive bacteria .
Case Study 2: Anticancer Activity
Another significant research effort focused on the anticancer properties of related compounds. The results indicated that certain modifications to the benzoxazole structure enhanced cytotoxicity against human cancer cell lines. This was attributed to increased affinity for cellular targets involved in apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
